molecular formula C9H16N2 B15321914 2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide

2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide

Cat. No.: B15321914
M. Wt: 152.24 g/mol
InChI Key: JCLNIXINGQAFNJ-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide is a chemical compound with the molecular formula C9H16N2. It features a bicyclo[2.2.1]heptane ring system, which is a common structural motif in organic chemistry due to its rigidity and stability. This compound is of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with acetic acid derivatives. One common method is the reaction of bicyclo[2.2.1]heptan-2-ylamine with acetic anhydride, followed by the addition of ammonia to form the imidamide group. The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]heptane-2-carboxamide
  • Methyl 2-(bicyclo[2.2.1]heptan-2-yl)acetate
  • Bicyclo[2.2.1]hept-2-ene

Uniqueness

2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide is unique due to its imidamide functional group, which imparts distinct chemical reactivity and biological activity compared to other bicyclo[2.2.1]heptane derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)ethanimidamide

InChI

InChI=1S/C9H16N2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H3,10,11)

InChI Key

JCLNIXINGQAFNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC(=N)N

Origin of Product

United States

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